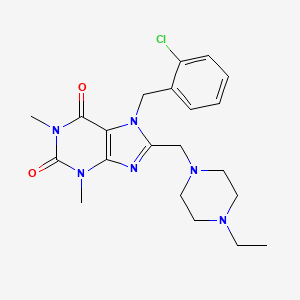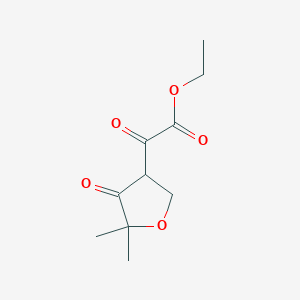
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of an ethyl ester group and a 2-oxoacetate moiety attached to a 5,5-dimethyl-4-oxooxolane ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate typically involves the esterification of 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetic acid.
Reduction: Formation of ethyl 2-(5,5-dimethyl-4-hydroxyoxolan-3-yl)-2-hydroxyacetate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(4-oxooxolan-3-yl)-2-oxoacetate: Lacks the dimethyl substitution on the oxolane ring, resulting in different chemical properties.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-(5,5-dimethyl-4-hydroxyoxolan-3-yl)-2-oxoacetate: Contains a hydroxyl group instead of an oxo group, leading to different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-4-14-9(13)7(11)6-5-15-10(2,3)8(6)12/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXAJRHVVXGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1COC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
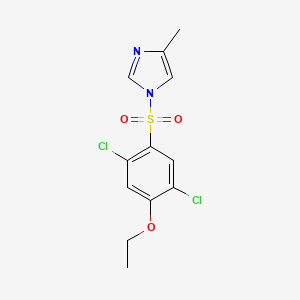
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)
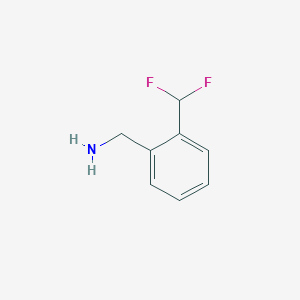

![(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2565223.png)


![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
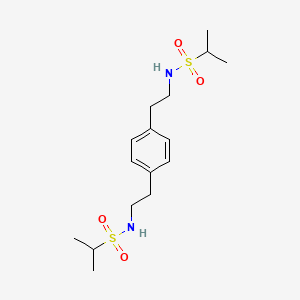
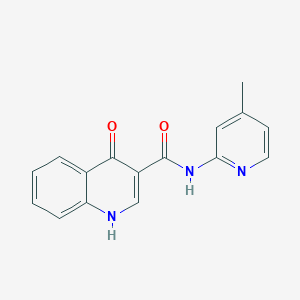
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide](/img/structure/B2565232.png)
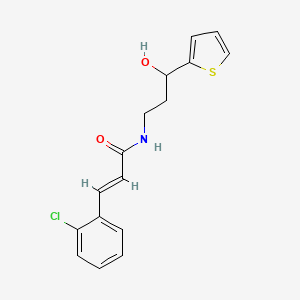
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
